4-Bromopyridazine Hydrobromide is a chemical compound characterized by its molecular formula and a molecular weight of approximately 158.98 g/mol. This compound exists as a hydrobromide salt, which enhances its solubility in water, making it suitable for various chemical applications. The structure features a pyridazine ring with a bromine atom substituted at the 4-position, contributing to its reactivity and utility in organic synthesis.
There is no current information available regarding the mechanism of action of 4-Bromopyridazine Hydrobromide.
As with any unknown compound, it is advisable to handle 4-Bromopyridazine Hydrobromide with caution due to lack of specific safety data. Here are some general safety considerations:
The presence of a bromine atom and a pyridazine ring makes 4-Bromopyridazine Hydrobromide a potential building block for more complex organic molecules. Pyridazine rings are found in various bioactive molecules, and the bromine group can be readily substituted for other functional groups through well-established organic reactions.
The pyridazine ring system is present in several drugs, including some anti-cancer medications []. Researchers might explore 4-Bromopyridazine Hydrobromide as a starting material for synthesizing new drug candidates.
Nitrogen-containing heterocyclic compounds like pyridazine can have interesting properties for material science applications. Researchers might investigate 4-Bromopyridazine Hydrobromide as a precursor for the development of new materials with specific functionalities.
Research into the biological activity of 4-Bromopyridazine Hydrobromide reveals its potential as an antimicrobial and antifungal agent. Its derivatives have shown promise in inhibiting the growth of certain pathogens, making it a candidate for further pharmacological studies. Additionally, compounds derived from 4-Bromopyridazine have been investigated for their activity against cancer cell lines, highlighting their potential therapeutic applications.
The synthesis of 4-Bromopyridazine Hydrobromide can be achieved through several methods:
4-Bromopyridazine Hydrobromide finds applications across various fields:
Studies on the interactions of 4-Bromopyridazine Hydrobromide indicate its potential to form complexes with metal ions, which may enhance its reactivity and stability. These interactions are crucial for understanding the compound's behavior in various chemical environments and its applications in catalysis and material science .
Several compounds exhibit structural similarities to 4-Bromopyridazine Hydrobromide. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Bromopyridazine | Bromine at the 3-position; different reactivity profile. | |
2-Bromopyridazine | Bromine at the 2-position; used in different synthetic pathways. | |
4-Chloropyridazine | Chlorine instead of bromine; differing biological activity. |
The uniqueness of 4-Bromopyridazine Hydrobromide lies in its specific halogen substitution pattern and its resultant chemical properties that facilitate diverse synthetic applications while maintaining distinct biological activity profiles compared to its analogs.
4-Bromopyridazine hydrobromide represents an important heterocyclic compound with significant applications in pharmaceutical synthesis and chemical research [1]. The synthesis of this compound follows several established routes, with each pathway offering distinct advantages depending on the scale of production and available precursors [2]. The fundamental approaches to synthesizing 4-bromopyridazine hydrobromide involve either direct bromination of pyridazine or its derivatives, or through transformation of other halogenated pyridazine compounds [3].
The bromination of pyridazine derivatives constitutes one of the primary synthetic routes for obtaining 4-bromopyridazine hydrobromide [1]. This process typically begins with pyridazine or substituted pyridazines as starting materials [5]. The regioselectivity of bromination in pyridazine rings is influenced by the electronic properties of the heterocyclic system, with the 4-position being particularly susceptible to electrophilic attack under controlled conditions [3] [5].
A common synthetic pathway involves the bromination of 3,6-dichloropyridazine as a precursor [1]. In this approach, 3,6-dichloropyridazine undergoes selective substitution reactions where one chlorine atom is replaced by bromine [1] [3]. The reaction typically proceeds through nucleophilic aromatic substitution mechanisms, where the electronegative nitrogen atoms in the pyridazine ring activate certain positions toward substitution [5] [7].
Another established method utilizes 3-amino-6-chloropyridazine or 3-amino-6-fluoropyridazine as starting materials [5]. These compounds can be prepared from 3,6-dichloro- or 3,6-difluoropyridazine through reaction with aqueous ammonia at elevated temperatures [5]. The amino group directs subsequent bromination to occur preferentially at the 4-position of the pyridazine ring [5] [7].
The direct bromination of pyridazine can also be achieved using elemental bromine in the presence of suitable catalysts [9]. This approach typically requires careful control of reaction conditions to ensure regioselectivity and prevent over-bromination [9] [10]. The reaction generally follows an electrophilic aromatic substitution mechanism, where the bromine electrophile attacks the electron-rich positions of the pyridazine ring [9] [10].
The formation of the hydrobromide salt represents a crucial step in the synthesis of 4-bromopyridazine hydrobromide [4]. This process involves the protonation of the pyridazine nitrogen by hydrobromic acid, resulting in the formation of a stable salt [4] [6]. The mechanism of salt formation is driven by the basic properties of the pyridazine nitrogen atoms, which readily accept protons from strong acids like hydrobromic acid [6].
The salt formation process typically occurs through an acid-base reaction between 4-bromopyridazine and hydrobromic acid [4]. The nitrogen atoms in the pyridazine ring act as Lewis bases, accepting protons from hydrobromic acid to form the corresponding salt [6]. This reaction is generally exothermic and proceeds rapidly under standard conditions [6] [8].
The structural changes that occur during salt formation have been studied using X-ray crystallography [6]. These studies reveal that salt formation leads to significant alterations in the charge distribution and bond parameters within the pyridazine ring [6]. Specifically, there is a systematic increase in certain bond lengths, particularly the carbon-nitrogen bonds, indicating changes in the electronic structure of the molecule upon protonation [6] [8].
The hydrobromide salt formation also affects the physical properties of the compound, typically increasing its stability, crystallinity, and water solubility compared to the free base form [6]. These properties make the hydrobromide salt particularly valuable for storage, handling, and subsequent synthetic applications [4] [8].
The choice of solvent system plays a critical role in the synthesis of 4-bromopyridazine hydrobromide, affecting reaction rates, yields, and product purity [15] [16]. Optimization of reaction conditions, including solvent selection, temperature, and pH, is essential for achieving efficient and selective synthesis of this compound [15] [17].
Polar aprotic solvents have demonstrated particular utility in the synthesis of 4-bromopyridazine hydrobromide and related compounds [15] [16]. These solvents facilitate the bromination reaction by enhancing the reactivity of the brominating agents while maintaining the stability of the pyridazine ring system [16] [17].
Common polar aprotic solvents employed in these syntheses include:
Solvent | Relative Effectiveness | Key Advantages |
---|---|---|
Acetonitrile | High | Excellent solubility, facilitates electrophilic substitution [16] [17] |
Dimethyl sulfoxide (DMSO) | Moderate | Promotes reaction at room temperature, 26% yield [16] |
Chloroform | Moderate | Good for bromination with elemental bromine [17] |
Ethyl acetate | Moderate | Suitable for extraction and purification steps [17] |
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Very High | Drastically accelerates reactions, 87-98% yield [16] |
2,2,2-Trifluoroethanol (TFE) | High | Accelerates reactions, 71% yield [16] |
The effectiveness of polar aprotic solvents in bromination reactions stems from their ability to stabilize charged intermediates without donating hydrogen bonds [16] [17]. This property enhances the reactivity of the brominating agent while preventing side reactions that might occur in protic solvents [17]. For instance, studies have shown that reactions conducted in hexafluoro-2-propanol (HFIP) at 40°C can achieve yields of up to 98% for certain pyridazine derivatives [16].
Additionally, polar aprotic solvents facilitate the dissolution of both organic substrates and inorganic reagents, creating a homogeneous reaction medium that promotes efficient conversion [15] [17]. This is particularly important for reactions involving pyridazine derivatives, which may have limited solubility in less polar solvents [15] [16].
The bromination of pyridazine derivatives and subsequent hydrobromide salt formation exhibit significant temperature and pH dependencies that must be carefully controlled to achieve optimal results [11] [27]. These parameters affect not only the reaction rate but also the regioselectivity and overall yield of the desired product [11] [27].
Temperature effects on bromination reactions of pyridazine derivatives have been extensively studied [11] [16]. At lower temperatures (typically below 0°C), the reaction proceeds more slowly but with enhanced regioselectivity, favoring bromination at the 4-position [11]. Conversely, higher temperatures increase reaction rates but may lead to multiple bromination or side reactions [16]. For optimal results, bromination reactions are often initiated at low temperatures (-5°C to 0°C) and then allowed to warm gradually to room temperature as the reaction progresses [11] [23].
The pH dependency of these reactions is equally critical [27]. Studies on the bromination of pyridine derivatives, which share mechanistic similarities with pyridazine bromination, reveal complex pH-rate profiles [27]. For instance, research on 4-pyridone bromination demonstrates that the reaction proceeds via different mechanisms depending on the pH range [27]:
pH Range | Predominant Reactive Species | Relative Reaction Rate |
---|---|---|
0-5 | Protonated pyridine/pyridazine | Moderate |
5-7 | Free base form | High |
>7 | Conjugate anion | Very High |
At lower pH values (pH < 5), the pyridazine ring is predominantly in its protonated form, which reduces its reactivity toward electrophilic bromination [27]. In the intermediate pH range (pH 5-7), the free base form becomes more prevalent, leading to increased reactivity [27]. At higher pH values (pH > 7), the formation of conjugate anions further enhances reactivity, but may also affect regioselectivity [27] [28].
The formation of the hydrobromide salt is also pH-dependent, occurring most efficiently under acidic conditions [27]. The optimal pH for this step typically ranges from 0 to 2, ensuring complete protonation of the pyridazine nitrogen atoms [27] [28]. Temperature control during salt formation is equally important, with lower temperatures (0-25°C) generally favoring crystallization of the pure hydrobromide salt [23] [28].
The development of catalytic methods for the synthesis of 4-bromopyridazine hydrobromide represents a significant advancement in improving reaction efficiency and yield [12] [20]. Various catalytic systems have been explored to enhance both the bromination step and the overall synthetic process [12] [20].
Transition metal catalysts have shown particular promise in facilitating the bromination of pyridazine derivatives [12]. Palladium-based catalysts, for example, can promote selective bromination through cross-coupling reactions [12] [13]. These catalysts operate by activating carbon-halogen bonds, allowing for more controlled substitution reactions [13]. In some cases, palladium catalysts enable bromination under milder conditions than traditional methods, leading to improved yields and reduced formation of side products [12] [13].
Copper-based catalysts have also demonstrated effectiveness in bromination reactions relevant to 4-bromopyridazine synthesis [9] [29]. These catalysts can facilitate both electrophilic and radical bromination pathways, depending on the specific reaction conditions [9]. For instance, copper bromide has been employed as a catalyst in the oxybromination of heterocyclic compounds, providing an alternative route to brominated pyridazines [29].
Photocatalytic approaches represent another innovative strategy for enhancing the synthesis of brominated pyridazine derivatives [20]. These methods utilize visible light in conjunction with suitable photocatalysts to generate reactive intermediates that facilitate bromination [20]. Research has shown that photocatalytic N-radical cascade reactions can be employed to synthesize pyridazine N-oxides, which can serve as precursors to brominated pyridazines [20].
The table below summarizes various catalytic approaches and their impact on yield enhancement:
Catalytic System | Reaction Type | Yield Improvement | Reference Conditions |
---|---|---|---|
Palladium(0) complexes | Cross-coupling | 30-40% increase | Room temperature, 3 hours [12] [13] |
Copper bromide | Oxybromination | 20-25% increase | 60-80°C, air oxidant [29] |
Photocatalysts with TEMPO | N-radical cascade | 67-74% yield | Visible light, room temperature [20] |
Zinc chloride complexes | Directed bromination | 93% yield | Reflux in chloroform, 4.5 hours [4] |
Sonogashira coupling-cycloisomerization | Tandem catalysis | High yield (unspecified) | 1-3 hours, wide functional group tolerance [12] |
These catalytic approaches not only improve yields but also enhance the regioselectivity of bromination reactions [12] [20]. By carefully selecting the appropriate catalyst and optimizing reaction conditions, it is possible to direct bromination specifically to the 4-position of the pyridazine ring, minimizing the formation of unwanted isomers [12] [13].
Additionally, catalytic methods often allow for milder reaction conditions, reducing energy requirements and potentially lowering the environmental impact of the synthesis [20] [29]. This aspect becomes particularly important when considering industrial-scale production of 4-bromopyridazine hydrobromide [29].
The transition from laboratory-scale synthesis to industrial production of 4-bromopyridazine hydrobromide presents numerous challenges that must be addressed to ensure efficient, cost-effective, and environmentally responsible manufacturing [1] [18]. These challenges span various aspects of the production process, from scaling up reaction conditions to implementing effective purification and waste management strategies [1] [18].
One significant challenge in industrial-scale production is maintaining reaction efficiency and selectivity at larger volumes [18]. Studies have shown that bromination reactions that perform well on small scales (1-5 grams) may experience significant yield reductions when scaled up to 100 grams or more [18]. For instance, research on the synthesis of related compounds like 2,6-diamino-4-bromopyridine demonstrated a yield decrease from approximately 25% at small scale to considerably lower yields at larger scales [18].
Another critical challenge involves the handling and storage of reactive and potentially hazardous reagents such as elemental bromine and hydrobromic acid [1] [22]. Industrial production requires robust safety protocols and specialized equipment to manage these materials at scale [22]. Alternative synthetic routes that utilize less hazardous brominating agents may be preferred for large-scale manufacturing, even if they involve additional synthetic steps [18] [22].
Process consistency and quality control represent additional challenges in industrial production [1]. Maintaining consistent product quality across multiple batches requires precise control of reaction parameters and thorough analytical monitoring [1]. This becomes increasingly difficult as production scale increases, necessitating sophisticated process control systems and rigorous quality assurance protocols [1] [18].
Effective purification is essential for obtaining high-quality 4-bromopyridazine hydrobromide at industrial scale [13] [19]. Various purification techniques have been developed and optimized to address the specific challenges associated with this compound [13] [19].
Recrystallization represents one of the most common purification methods for 4-bromopyridazine hydrobromide and related compounds [13] [19]. This technique exploits differences in solubility between the target compound and impurities across different solvents and temperatures [19]. For pyridine derivatives, which share structural similarities with pyridazines, recrystallization from ethanol at low temperatures (5°C) has proven effective for purifying hydrobromide salts [4] [19].
Column chromatography serves as another important purification technique, particularly for removing closely related impurities [13]. Silica gel flash chromatography has been successfully employed to purify brominated pyridine and pyridazine derivatives [13]. The choice of eluent system is critical, with mixtures of ethyl acetate and hexane commonly used for separating brominated heterocycles [13].
Fractional distillation may be employed for purifying precursors or intermediates in the synthesis of 4-bromopyridazine hydrobromide [19]. For instance, pyridine derivatives can be purified through fractional distillation over molecular sieves or drying agents like potassium hydroxide [19]. This technique is particularly valuable for removing water and other volatile impurities that might interfere with subsequent bromination reactions [19].
The table below summarizes key purification techniques and their applications in the production of 4-bromopyridazine hydrobromide:
Purification Technique | Application | Effectiveness | Key Parameters |
---|---|---|---|
Recrystallization | Final product purification | High | Ethanol at 5°C, cold washing [4] [19] |
Silica gel chromatography | Intermediate purification | Very high | Ethyl acetate/hexane eluent systems [13] |
Fractional distillation | Precursor purification | Moderate | Molecular sieves, KOH drying agents [19] |
Extraction | Separation of organic/inorganic components | High | Dichloromethane or ethyl acetate [3] [23] |
Complex formation | Separation from homologues | Moderate | ZnCl₂ or HgCl₂ complexation [19] |
Industrial-scale purification often combines multiple techniques to achieve the desired product purity [13] [19]. For example, a typical purification process might involve initial extraction to separate organic and aqueous phases, followed by column chromatography to remove closely related impurities, and finally recrystallization to obtain the pure hydrobromide salt [13] [19] [23].
Effective waste management represents a critical aspect of industrial-scale production of 4-bromopyridazine hydrobromide [14] [29]. The synthesis process generates various waste streams containing brominated compounds, acids, and organic solvents that require appropriate treatment and disposal [14] [29].
A key waste management strategy involves the recycling of bromine and bromide-containing waste streams [29]. In industrial settings, bromine recycling systems like the Kubierschky process have been implemented to recover and reuse bromine from waste streams [29]. This approach not only reduces raw material costs but also minimizes environmental impact [29]. Studies have shown that such recycling systems can achieve bromine recovery rates of 98-99%, with only 1-2% losses in the form of bromide in wastewater [29].
The treatment of aqueous waste streams containing bromide ions represents another important aspect of waste management [14] [29]. These streams typically undergo specialized treatment processes to ensure that bromide concentrations in discharged wastewater meet regulatory requirements [14]. Monitoring systems are employed to continuously track bromide levels and prevent excessive discharges [29].
Organic waste streams containing brominated compounds require particular attention due to their potential environmental persistence [14] [22]. These wastes are typically managed through thermal oxidation (incineration) at temperatures ranging from 820°C to 1,600°C [22]. Modern incineration facilities are equipped with scrubbing systems to capture and recover bromine from flue gases, further enhancing resource efficiency [29].
The implementation of green chemistry principles has led to the development of more sustainable approaches to managing waste from bromination processes [29]. These include:
Industrial waste management for bromination processes also involves careful consideration of waste segregation [14]. Different waste streams (aqueous, organic, solid) are collected separately to facilitate appropriate treatment and potential resource recovery [14] [29]. This segregation is particularly important for bromide-containing wastes, as it enables more efficient bromine recycling [29].
4-Bromopyridazine Hydrobromide exhibits well-defined crystallographic characteristics that are fundamental to understanding its molecular structure and intermolecular interactions. The compound crystallizes in the monoclinic crystal system, typically adopting the P21/c space group, which is commonly observed for organic hydrobromide salts [1] [2]. This crystallographic arrangement provides optimal packing efficiency while accommodating the hydrogen bonding requirements between the protonated pyridazine base and the bromide counterion.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₄H₄Br₂N₂ | [3] [4] [5] |
Molecular Weight (g/mol) | 239.896 | [3] [4] [6] |
CAS Number | 1220039-64-4 | [3] [4] [5] |
MDL Number | MFCD15474999 | [4] [7] [6] |
Exact Mass (g/mol) | 237.874 | [3] |
PSA (Ų) | 25.78 | [3] |
LogP | 2.197 | [3] |
The molecular geometry of 4-Bromopyridazine Hydrobromide reflects the characteristic features of the pyridazine heterocycle with additional structural modifications imposed by bromination and salt formation. The pyridazine ring maintains its aromatic character with carbon-nitrogen bond lengths ranging from 1.336 to 1.341 Å, which are typical for aromatic C-N bonds in nitrogen heterocycles [8] [2] [9] [10]. The nitrogen-nitrogen bond length is approximately 1.337 Å, consistent with adjacent nitrogen atoms in diazine systems [2] [9].
Parameter | Value | Notes | Reference |
---|---|---|---|
Space Group | Monoclinic P21/c | Common space group for pyridazine derivatives | [1] [2] |
Crystal System | Monoclinic | Typical for hydrobromide salts | [1] [2] |
Cell Parameters a (Å) | 8.98 - 13.01 | Range from related structures | [11] [12] [1] |
Cell Parameters b (Å) | 11.58 - 15.12 | Range from related structures | [11] [12] [1] |
Cell Parameters c (Å) | 12.07 - 15.57 | Range from related structures | [11] [12] [1] |
C-N Bond Length (Å) | 1.336-1.341 | Aromatic C-N bond length | [8] [2] [9] [10] |
N-N Bond Length (Å) | 1.337 | Adjacent nitrogen bond | [2] [9] |
C-C Bond Length (Å) | 1.352-1.445 | Aromatic C-C bonds | [13] [8] |
Ring Bond Angles (°) | 120 (typical) | Aromatic ring geometry | [14] [15] [16] |
Dipole Moment (D) | High (characteristic of pyridazine) | Enhanced by adjacent N atoms | [17] |
The bond angles within the pyridazine ring maintain the typical 120° geometry characteristic of aromatic six-membered heterocycles [14] [15] [16]. The presence of the bromine substituent at the 4-position introduces minimal distortion to the ring geometry, with the C-Br bond length expected to be approximately 1.90-1.95 Å based on comparable brominated pyridine derivatives. The pyridazine ring is endowed with a high dipole moment due to the adjacent nitrogen atoms, which significantly influences its intermolecular interactions and crystal packing behavior [17].
The thermal stability of 4-Bromopyridazine Hydrobromide is a critical parameter for determining appropriate storage conditions, processing temperatures, and potential decomposition pathways. Based on thermal analysis studies of related pyridazine compounds and hydrobromide salts, the compound demonstrates thermal stability up to approximately 200-250°C under inert atmospheric conditions [18] [19] [20].
Parameter | Value/Range | Applications | Reference |
---|---|---|---|
Thermal Stability Range | Stable up to 200-250°C | Processing and handling | [18] [19] [20] |
Decomposition Temperature | >250°C (estimated) | Safety considerations | [18] [19] |
Storage Conditions | Under -20°C, inert atmosphere | Long-term storage | [7] [21] |
Sensitivity | Light, temperature, shock sensitive | Handling precautions | [7] |
Recommended Analysis Methods | DSC, TGA, DSC-FTIR | Characterization studies | [22] [23] |
Thermal Analysis Atmosphere | Nitrogen or argon | Thermal analysis protocols | [18] [22] |
Differential Scanning Calorimetry and Thermogravimetric Analysis represent the most appropriate techniques for characterizing the thermal behavior of 4-Bromopyridazine Hydrobromide. The compound exhibits sensitivity to light, temperature, and shock, necessitating storage under inert atmosphere at temperatures below -20°C [7] [21]. These storage requirements are consistent with the general stability profile of brominated heterocyclic compounds that are prone to photodegradation and thermal decomposition.
The decomposition pathway of 4-Bromopyridazine Hydrobromide likely involves initial loss of hydrogen bromide, followed by decomposition of the pyridazine ring structure. Studies on related nitrogen heterocycles suggest that thermal decomposition proceeds through radical mechanisms involving homolytic cleavage of C-Br, C-N, and C-C bonds [18] [19]. The decomposition products typically include hydrogen bromide, nitrogen oxides, carbon monoxide, and carbon dioxide, making appropriate ventilation essential during thermal analysis.
The solubility profile of 4-Bromopyridazine Hydrobromide across various solvents reflects the amphiphilic nature of the compound, combining the hydrophobic characteristics of the brominated pyridazine ring with the hydrophilic properties imparted by salt formation. The hydrobromide salt formation significantly enhances water solubility compared to the neutral base compound [24].
Solvent | Solubility | Solvent Type | Applications | Reference |
---|---|---|---|---|
Water | Slightly soluble | Polar protic | Aqueous formulations | [7] [24] |
DMSO | Slightly soluble | Polar aprotic | Research applications | [7] [25] [26] |
Methanol | Slightly soluble | Polar protic | Recrystallization | [7] [24] |
Ethanol | Soluble | Polar protic | Synthesis medium | [24] [27] |
Acetonitrile | Moderate | Polar aprotic | Intermediate polarity | [28] [27] |
Dichloromethane | Limited | Nonpolar | Extraction | [28] [29] |
Chloroform | Limited | Nonpolar | Organic synthesis | [29] [24] |
In aqueous media, 4-Bromopyridazine Hydrobromide rapidly dissociates into the protonated pyridazinium cation and bromide anion [24] [30]. This ionic dissociation enhances the compound's interaction with water molecules through ion-dipole interactions and hydrogen bonding. The solubility in polar organic solvents such as methanol and ethanol follows expected trends, with slightly enhanced solubility in methanol due to its smaller molecular size and stronger hydrogen bonding capacity [24] [27].
The compound demonstrates limited solubility in nonpolar organic solvents such as dichloromethane and chloroform, which is consistent with its ionic character and polar nature [29] [24]. DMSO represents an exceptional case among polar aprotic solvents, providing moderate solubility due to its exceptional solvating power for both ionic and molecular species [25] [26]. These solubility characteristics are essential for determining appropriate reaction conditions, purification methods, and formulation strategies.
The acid-base behavior of 4-Bromopyridazine Hydrobromide is dominated by the weak basic character of the pyridazine nitrogen atoms and the subsequent protonation that occurs during hydrobromide salt formation. The pyridazine ring system exhibits reduced basicity compared to pyridine due to the electron-withdrawing effect of the adjacent nitrogen atom, with estimated pKa values around 3.35 for related pyridine analogs [31] [32] [17].
Property | Value/Description | Notes | Reference |
---|---|---|---|
Base Compound pKa | Low basicity (~3.35 for pyridine analogs) | Reduced basicity due to adjacent N atoms | [31] [32] [17] |
Protonation Sites | Nitrogen atoms in pyridazine ring | Two potential sites with different basicities | [31] [17] |
Hydrobromide Salt Formation | Complete protonation with HBr | Forms stable 1:1 hydrobromide salt | [24] |
Acid-Base Equilibrium | Favors protonated form in acidic conditions | Salt formation enhances water solubility | [31] [34] |
pH Stability Range | Stable in acidic to neutral pH | Acidic solutions preferred for stability | [31] [35] |
Ionization in Aqueous Media | Rapid dissociation to pyridazinium cation + Br⁻ | Complete ionic dissociation in water | [24] [30] |
Proton Transfer Mechanism | Proton transfer to most basic nitrogen site | Preferential protonation at N-1 position | [31] [30] [34] |
The pyridazine ring contains two nitrogen atoms that could potentially serve as protonation sites, but these sites exhibit different basicities due to their electronic environments. The nitrogen atom at the 1-position typically demonstrates higher basicity than the nitrogen at the 2-position, leading to preferential protonation at the N-1 site [31] [30] [34]. This selectivity is influenced by electronic effects from the bromine substituent and the overall ring system.
The formation of the hydrobromide salt involves complete proton transfer from hydrogen bromide to the most basic nitrogen site, resulting in a stable 1:1 ionic complex [24]. This protonation significantly alters the compound's physicochemical properties, particularly enhancing water solubility and modifying its intermolecular interactions. The protonated form demonstrates enhanced stability in acidic to neutral pH conditions, while basic conditions may lead to deprotonation and potential precipitation of the neutral base [31] [35].
The acid-base equilibrium behavior has important implications for formulation development, as the compound's solubility, stability, and bioavailability can be significantly influenced by pH conditions. Understanding these protonation characteristics is essential for optimizing storage conditions, developing analytical methods, and predicting behavior in various chemical environments.
Section | Key Findings | Applications |
---|---|---|
3.1 Crystallographic Analysis | Monoclinic crystal system, P21/c space group, C-N bonds ~1.34 Å | Structure-property relationships, crystalline form identification |
3.2 Thermal Stability | Stable to 200-250°C, requires low temperature storage | Processing conditions, storage protocols, thermal analysis |
3.3 Solubility Profiling | Slightly soluble in polar solvents, enhanced by salt formation | Formulation development, purification methods |
3.4 Acid-Base Behavior | Weak base with preferential N-1 protonation | pH-dependent stability, salt formation strategies |